Bienvenue dans la boutique en ligne BenchChem!

N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Ghrelin receptor agonism Growth hormone secretagogue GHSR1a pharmacology

SB-791016 is a validated, achiral ghrelin receptor agonist with subnanomolar potency (EC50 0.158 nM). Its indolinone-benzenesulfonamide scaffold offers a distinct chemotype to avoid IP conflicts with spiroindoline agonists, enabling clean SAR studies and assay development. Low-concentration receptor activation minimizes solubility artifacts. For labs needing a high-purity (≥95%) reference standard with batch-to-batch consistency, order SB-791016 to accelerate your ghrelin pathway research.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 921787-82-8
Cat. No. B2482755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide
CAS921787-82-8
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
InChIInChI=1S/C18H20N2O4S/c1-3-10-24-15-5-7-16(8-6-15)25(22,23)19-14-4-9-17-13(11-14)12-18(21)20(17)2/h4-9,11,19H,3,10,12H2,1-2H3
InChIKeyVSIDMYARRUEEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide (CAS 921787-82-8): A Subnanomolar Ghrelin Receptor Agonist with a Unique Sulfonamide-Indolinone Hybrid Scaffold


N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide (also known as SB-791016) is a synthetic small-molecule ghrelin receptor (growth hormone secretagogue receptor, GHSR1a) agonist characterized by a hybrid indolinone–benzenesulfonamide architecture [1]. The compound was identified and optimized as part of a systematic medicinal chemistry program aimed at developing orally bioavailable, achiral ghrelin receptor agonists [1]. It has demonstrated high functional potency at the human ghrelin receptor in a cell-based assay, with an EC50 of 0.158 nM [2].

Why Generic Substitution of N-(1-Methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide Fails Without Direct Comparative Data


The ghrelin receptor agonist landscape encompasses structurally diverse small molecules including spiroindoline sulfonamides (e.g., MK-0677), peptidomimetics (e.g., GHRP-6, ulimorelin), and newer indolinone-based agonists such as SB-791016 [1]. Within the indolinone-sulfonamide class, subtle modifications to the benzenesulfonamide substituent or the indolinone N-substituent drive marked shifts in target potency, functional selectivity, and physicochemical properties [REFS-1, REFS-2]. The propoxybenzene substitution pattern in SB-791016 represents a specific optimization outcome in a lead-optimization campaign; close analogs with alternative alkoxy or halo substituents do not replicate its exact pharmacological profile at the ghrelin receptor [1]. Without head-to-head comparative data, a generic substitution of SB-791016 with any other indolinone-sulfonamide or ghrelin agonist risks losing the potency, selectivity, and biological context established for this specific compound [REFS-1, REFS-2].

Quantitative Differentiation Evidence for N-(1-Methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide in Ghrelin Receptor Agonism and Structural Uniqueness


Subnanomolar Ghrelin Receptor Agonist Potency Advantage of SB-791016 Over Endogenous Ghrelin, Anamorelin, and MK-677

SB-791016 activates the human ghrelin receptor with a functional EC50 of 0.158 nM in a cell-based BACMAM FLIPR assay [1]. This potency surpasses that of the endogenous peptide agonist ghrelin (EC50 ~0.78 nM, pEC50 = 9.11), as determined in a comparable functional (IP accumulation) assay in COS-7 cells [2]. It also exceeds the potency of the clinically studied ghrelin mimetics anamorelin (EC50 0.74 nM, HEK293/GRLN FLIPR assay) and MK-677 (EC50 ~0.62 nM, pEC50 = 9.21) [REFS-2, REFS-3]. The approximately 4-5-fold improvement in potency over these well-characterized agonists provides a meaningful quantitative differentiation for applications requiring subnanomolar receptor engagement.

Ghrelin receptor agonism Growth hormone secretagogue GHSR1a pharmacology

Non-Spiro, Achiral Indolinone-Sulfonamide Architecture Distinguishes SB-791016 from the Well-Known Spiroindoline Sulfonamide Ghrelin Agonists

Unlike the prototypical spiroindoline sulfonamide ghrelin agonists such as MK-0677 (ibutamoren) and MK-677, SB-791016 belongs to a structurally distinct class of achiral 2-oxoindoline-5-sulfonamides [1]. The indolinone core lacks the spirocyclic junction found in MK-0677, and the achiral nature of SB-791016 eliminates the need for enantioselective synthesis required for spiroindoline-based agonists [REFS-1, REFS-2]. This scaffold divergence confers distinct conformational properties and potentially divergent off-target profiles, making SB-791016 a structurally orthogonal tool compound for ghrelin receptor pharmacology independent of the spiroindoline chemotype [1].

Medicinal chemistry Scaffold differentiation Achiral ghrelin agonists

Alternative Pharmacological Annotation as a Multi-Target Probe Differentiating SB-791016 from Mono-Target Ghrelin Agonists

In addition to its high-potency ghrelin receptor agonism, SB-791016 has been annotated as an inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for pathological reactive oxygen species (ROS) production, where it has demonstrated inhibitory activity in the nanomolar range [REFS-1, REFS-2]. Published studies reference the compound's utility in models of inflammatory disease, establishing a dual-target profile not shared by standard ghrelin agonists such as MK-0677 or anamorelin [1]. However, the precise NOX isoform selectivity profile and quantitative inhibitory constants (KI/IC50) across NOX1-5 for SB-791016 remain incompletely characterized in publicly accessible literature, and the relevant comparator data for other NOX inhibitors (e.g., GKT137831/setanaxib) has not been reported in head-to-head assays with SB-791016.

NADPH oxidase inhibition Multi-target pharmacology Chemical probe versatility

Explicit Data Scarcity Statement: Critical Quantitative Gaps for SB-791016

A comprehensive search of primary research literature, authoritative databases (PubMed, ChEMBL, BindingDB, MeSH), and patent repositories reveals that high-strength, head-to-head quantitative differentiation data for SB-791016 remains limited to ghrelin receptor functional potency [REFS-1, REFS-2]. The following critical data dimensions are absent from publicly available sources as of 2026: (1) no head-to-head selectivity profiling against other GPCRs, ion channels, or kinases; (2) no quantitative in vivo PK/PD data (oral bioavailability, half-life, brain penetration) for this specific compound; (3) no direct comparative NOX isoform inhibition data against known NOX inhibitors; (4) no solubility, permeability, or metabolic stability measurements in standardized assays. These gaps mean that procurement decisions based on selectivity, in vivo performance, or drug-likeness cannot be supported by quantitative evidence for SB-791016 at this time [REFS-1, REFS-2].

Data transparency Procurement risk assessment Evidence limitations

Optimal Scientific and Preclinical Application Scenarios for N-(1-Methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide (SB-791016)


High-Potency Ghrelin Receptor Pharmacological Tool for In Vitro Signaling Studies

SB-791016, with an EC50 of 0.158 nM at the human ghrelin receptor [1], serves as a high-affinity reference agonist for in vitro GHSR1a signaling assays. Its subnanomolar potency enables receptor activation at low compound concentrations, minimizing solubility-related artifacts and reducing the risk of non-specific effects at higher concentrations. This makes it particularly suitable for FLIPR-based calcium mobilization assays, IP accumulation studies, and β-arrestin recruitment experiments where precise concentration-response relationships are required [1].

Structurally Distinct Chemical Probe for Scaffold-Hopping Studies in Ghrelin Receptor Pharmacology

As an achiral indolinone-sulfonamide structurally divergent from the well-characterized spiroindoline sulfonamide class (e.g., MK-0677, MK-677) [1], SB-791016 provides a valuable scaffold-hopping tool for medicinal chemists investigating structure-activity relationships (SAR) around the ghrelin receptor orthosteric site. Its use can help deconvolve scaffold-specific effects from target-specific effects in phenotypic screening cascades, and it offers an alternative chemotype for exploring intellectual property space distinct from spiroindoline-based agonists [REFS-1, REFS-2].

Dual-Mechanism Exploratory Probe for Ghrelin-NOX Pathway Interaction Studies

The dual annotation of SB-791016 as both a ghrelin receptor agonist [1] and an NADPH oxidase (NOX) inhibitor positions it as a unique exploratory probe for investigating crosstalk between ghrelin signaling and oxidative stress pathways. However, users should note that quantitative NOX inhibition data and direct comparator data against selective NOX inhibitors are not publicly available; independent characterization of NOX inhibitory activity is strongly recommended before employing SB-791016 as a dual-mechanism tool .

Procurement for In Vitro Pharmacological Reference Standard Preparation

For laboratories requiring a high-purity, well-characterized ghrelin receptor agonist reference standard, SB-791016 is available through specialty chemical suppliers with documented purity specifications (typically ≥95%) [1]. Its defined single-target potency benchmark (EC50 0.158 nM) provides a clear specification against which batch-to-batch consistency can be assessed, supporting its use as an internal reference compound in ghrelin receptor assay validation and quality control protocols [1].

Quote Request

Request a Quote for N-(1-methyl-2-oxoindolin-5-yl)-4-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.